molecular formula C11H12N2 B13617725 3-(2-(Aminomethyl)cyclopropyl)benzonitrile

3-(2-(Aminomethyl)cyclopropyl)benzonitrile

Cat. No.: B13617725
M. Wt: 172.23 g/mol
InChI Key: MLQXPZHKJQNZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Aminomethyl)cyclopropyl)benzonitrile is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It is characterized by the presence of a benzonitrile group attached to a cyclopropyl ring, which is further substituted with an aminomethyl group. This compound is primarily used for research purposes and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Aminomethyl)cyclopropyl)benzonitrile typically involves the reaction of a benzonitrile derivative with a cyclopropylamine under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Aminomethyl)cyclopropyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(2-(Aminomethyl)cyclopropyl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Studied for its potential therapeutic properties, although it is not approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-(Aminomethyl)cyclopropyl)benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the benzonitrile group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Aminomethyl)cyclopropyl)phenol
  • 3-(2-(Aminomethyl)cyclopropyl)benzaldehyde
  • 3-(2-(Aminomethyl)cyclopropyl)benzoic acid

Uniqueness

3-(2-(Aminomethyl)cyclopropyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-[2-(aminomethyl)cyclopropyl]benzonitrile

InChI

InChI=1S/C11H12N2/c12-6-8-2-1-3-9(4-8)11-5-10(11)7-13/h1-4,10-11H,5,7,13H2

InChI Key

MLQXPZHKJQNZTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC(=C2)C#N)CN

Origin of Product

United States

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